molecular formula C15H36Br2N2 B2447838 Hexadimethrin bromide for protein CAS No. 28728-55-4

Hexadimethrin bromide for protein

Cat. No.: B2447838
CAS No.: 28728-55-4
M. Wt: 404.275
InChI Key: BBHLQHCEHVXHSQ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Hexadimethrine Bromide, also known as Polybrene, is a cationic polymer . Its primary targets are the virions and sialic acid present on the cell surface . The interaction between Hexadimethrine Bromide and these targets plays a crucial role in its mechanism of action.

Mode of Action

Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization facilitates the transduction of certain cells with retrovirus in cell culture .

Biochemical Pathways

The primary biochemical pathway affected by Hexadimethrine Bromide involves the transduction of cells with retroviruses . By neutralizing the charge repulsion between virions and sialic acid on the cell surface, Hexadimethrine Bromide enhances the efficiency of this transduction process .

Pharmacokinetics

It’s known that hexadimethrine bromide can be used to transfect mammalian cells with dna, suggesting that it can be absorbed and distributed within these cells .

Result of Action

The primary result of Hexadimethrine Bromide’s action is an increase in the efficiency of transduction of certain cells with retrovirus in cell culture . This increase in transduction efficiency can be as much as 100-1000 fold .

Action Environment

The action of Hexadimethrine Bromide can be influenced by various environmental factors. For instance, it has been found that the proliferation rate of activated T cells transduced using Hexadimethrine Bromide decreases when its concentration is greater than 6 mg/mL . Additionally, the product is hygroscopic and should be stored at 2–8 °C, protected from moisture .

Biochemical Analysis

Biochemical Properties

Hexadimethrine Bromide acts by neutralizing the charge repulsion between virions and sialic acid on the cell surface . This property allows it to increase the efficiency of transduction of certain cells with retrovirus in cell culture . It is also known to be a well-known anti-heparin agent (heparin antagonist) .

Cellular Effects

Hexadimethrine Bromide has been reported to improve transduction efficiency 100-1000 fold, although it can be toxic to some cell types . It is used in combination with DMSO shock to transfect some cell types such as NIH-3T3 and CHO .

Molecular Mechanism

The molecular mechanism of Hexadimethrine Bromide involves neutralizing the charge repulsion between virions and sialic acid on the cell surface . This neutralization allows for increased efficiency of transduction of certain cells with retrovirus .

Temporal Effects in Laboratory Settings

Stock solutions in 0.9% NaCl at 1 mg/mL remain active at least one year stored at 2–8 °C .

Dosage Effects in Animal Models

It was replaced by protamine sulfate in 1969, after it was shown that Hexadimethrine Bromide could potentially cause kidney failure in dogs when used in doses in excess of its therapeutic range .

Metabolic Pathways

It is known to be a well-known anti-heparin agent (heparin antagonist) .

Transport and Distribution

It is known to be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections .

Subcellular Localization

It is known to be used to transfect mammalian cells with DNA and to increase the efficiency of lipofection transfections .

Chemical Reactions Analysis

Hexadimethrin bromide for protein undergoes various chemical reactions, including:

Comparison with Similar Compounds

Hexadimethrin bromide for protein is unique due to its high efficiency in enhancing viral transduction and its role as a heparin antagonist. Similar compounds include:

This compound stands out due to its versatility and effectiveness in multiple scientific and medical applications.

Properties

IUPAC Name

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKAYEGOIJEWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN(C)C.C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9011-04-5
Details Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
Record name 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9011-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28728-55-4, 9011-04-5
Record name Hexadimethrine bromide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polybrene
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Record name Hexadimethrine bromide
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